molecular formula C13H13NO2S2 B2892979 Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 670261-48-0

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2892979
CAS No.: 670261-48-0
M. Wt: 279.37
InChI Key: HCCFNURPXOGVMO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 826132

Synthesis Analysis

This compound can be synthesized through a reaction involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine. The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular formula indicates that it contains a thiazole ring system. The benzyl and methyl groups contribute to its overall structure. The presence of the carboxylate group suggests potential reactivity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including condensation reactions, cycloadditions, and other transformations. Its reactivity could lead to the formation of novel derivatives with diverse pharmacological properties .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Crystallographic Studies and Synthesis Techniques : The study of crystallographic properties and synthesis techniques for related thiazole compounds has provided insight into their structural characteristics and potential applications in drug design and development. For instance, research on the dehydration phenomenon in closely related thiazole derivatives through in situ bromination techniques has shed light on their crystallization processes, highlighting their utility in synthetic chemistry and material science (Arshad et al., 2013). These findings are crucial for understanding the behavior of thiazole derivatives under different conditions, potentially aiding in the development of new synthetic routes and applications.

Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis in creating novel thiazole compounds, including pyrido and thiazepines derivatives, demonstrates the versatility of thiazole compounds in synthetic organic chemistry. This method offers improved yields and shorter reaction times, indicating the compound's role in facilitating efficient synthetic pathways (Faty et al., 2011).

Material Science Applications

Polymer Solar Cells : Research into the use of related thiazole derivatives in polymer solar cells shows their potential in enhancing the efficiency of these energy devices. The ability of thiazole-based compounds to improve charge transfer and stability in polymer solar cells highlights their importance in the development of renewable energy technologies (Qin et al., 2009).

Metal-Organic Frameworks (MOFs) : The introduction of thioether side chains into MOFs to improve stability, fluorescence, and metal uptake is a significant advancement in material science. This research suggests the compound's derivatives could play a crucial role in the design and functionalization of MOFs for various applications, including catalysis, gas storage, and separation processes (He et al., 2011).

Pharmacological Research

While avoiding details on drug use, dosage, and side effects as per the requirements, it's notable that research into the synthesis and characterization of thiazole derivatives has explored their potential biological activities. For example, studies on new pyrimidine derivatives have indicated their role in antioxidant properties and theoretical studies on their effectiveness as corrosion inhibitors, hinting at their potential in medicinal chemistry (Akbas et al., 2018).

Properties

IUPAC Name

methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCFNURPXOGVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333759
Record name methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

670261-48-0
Record name methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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